molecular formula C6H8N2S B3029223 4-Amino-2-(methylthio)pyridine CAS No. 59243-39-9

4-Amino-2-(methylthio)pyridine

Cat. No. B3029223
CAS RN: 59243-39-9
M. Wt: 140.21
InChI Key: MZSQIZRESVBKIM-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

Sodium thiomethoxide (140 mg, 1.98 mmol) was added to a solution of 2-chloropyridin-4-amine (150 mg, 1.17 mmol) in NMP (0.65 mL) in a pressure vessel. The vessel was sealed and heated in a microwave to 200° C. for 800 sec. Purification by silica flash chromatography eluting with 8% MeOH/DCM afforded 2-(methylthio)pyridin-4-amine (435 mg, 50% yield). LC/MS (m/z): 140.9 (MH+), Rt 0.59 minutes.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].Cl[C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][N:6]=1>CN1C(=O)CCC1>[CH3:1][S:2][C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Name
Quantity
0.65 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
Purification by silica flash chromatography
WASH
Type
WASH
Details
eluting with 8% MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 265.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.